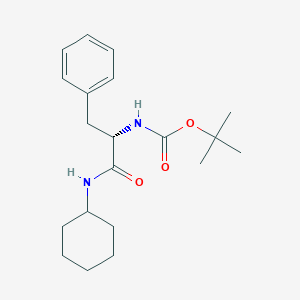

N-t-Boc-fenilalanina Ciclohexilamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

L-phenylalanine cyclohexylamide has been identified as a powerful chiral auxiliary for the synthesis of optically pure α,α-disubstituted amino acids, such as 2-methyl-phenylalanine. This compound facilitates the transformation of amino acids into protected and activated forms, suitable for incorporation into peptides via solution or solid-phase techniques. The structural determination and analysis of diastereoisomeric peptides provide insights into the synthesis and application of phenylalanine derivatives in peptide chemistry (Obrecht et al., 1995).

Molecular Structure Analysis

The molecular structure of similar compounds, like t-Boc-glycyl-L-phenylalanine, has been characterized to demonstrate the planar nature of the peptide unit and its perpendicular orientation to the plane containing the urethane moiety. The detailed structural analysis provides insights into the backbone torsion angles and the conformation of the phenylalanine side chain, offering a foundation for understanding the structural properties of N-t-Boc-phenylalanine cyclohexylamide derivatives (Murali et al., 2009).

Chemical Reactions and Properties

Research on the native chemical ligation at phenylalanine introduces methods for the synthesis of photoactivatable analogues of phenylalanine, such as erythro-N-Boc-β-mercapto-l-phenylalanine. This approach enables native chemical ligation with C-terminal thioesters, followed by selective desulfurization, showcasing the chemical reactivity and potential applications of N-t-Boc-phenylalanine cyclohexylamide in peptide synthesis and modification (Crich & Banerjee, 2007).

Physical Properties Analysis

Studies focusing on the synthesis and properties of related phenylalanine derivatives, such as N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester, contribute to understanding the physical properties of N-t-Boc-phenylalanine cyclohexylamide. These investigations explore the preparation, radioiodination, and application of phenylalanine derivatives in peptide synthesis, providing a basis for analyzing the physical properties of N-t-Boc-phenylalanine cyclohexylamide (Wilbur et al., 1993).

Chemical Properties Analysis

The preparation of derivatives, such as L-(phosphonodifluoromethyl)phenylalanine, as non-hydrolyzable mimetics of O-phosphotyrosine, highlights the chemical properties of N-t-Boc-phenylalanine cyclohexylamide. These derivatives are synthesized for potential applications in peptide synthesis, illustrating the versatility and chemical utility of phenylalanine derivatives in creating mimetics of biologically significant molecules (Wrobel & Dietrich, 1993).

Aplicaciones Científicas De Investigación

Investigación Proteómica

N-t-Boc-fenilalanina Ciclohexilamida se utiliza como un producto especializado en la investigación proteómica .

Investigación sobre la Diabetes

Los análogos de this compound se han identificado como una nueva clase de agentes hipoglucémicos orales. Un compuesto en particular mostró una disminución significativa de la glucosa en sangre en modelos animales.

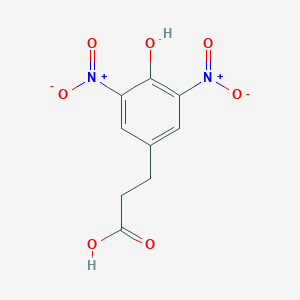

Actividad Antimicrobiana

Los derivados amida de 4-nitro-L-fenilalanina, que podrían sintetizarse a partir de compuestos como this compound, han mostrado actividades antimicrobianas .

Actividad Antioxidante

Algunos de estos derivados amida también mostraron buena actividad para los métodos de captura de DPPH y ensayo ABTS, lo que indica su potencial como antioxidantes .

Actividad Quelante de Metales

Ciertos compuestos amida actúan como ligandos quelantes de metales con iones Fe2+ .

Actividad Antimalárica

Algunos derivados de hidroxietilpiperazina de fenilalanina mostraron actividad antimalárica contra Plasmodium falciparum .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl N-[(2S)-1-(cyclohexylamino)-1-oxo-3-phenylpropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O3/c1-20(2,3)25-19(24)22-17(14-15-10-6-4-7-11-15)18(23)21-16-12-8-5-9-13-16/h4,6-7,10-11,16-17H,5,8-9,12-14H2,1-3H3,(H,21,23)(H,22,24)/t17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDJPELUKSYFKV-KRWDZBQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30570281 |

Source

|

| Record name | Nalpha-(tert-Butoxycarbonyl)-N-cyclohexyl-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

169566-77-2 |

Source

|

| Record name | Nalpha-(tert-Butoxycarbonyl)-N-cyclohexyl-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate](/img/structure/B26046.png)

![4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B26047.png)

![2-Oxabicyclo[2.2.1]heptan-3-one, 1,7,7-trimethyl-](/img/structure/B26053.png)

![9-Bromo-9-borabicyclo[3.3.1]nonane](/img/structure/B26058.png)